molecular formula C30H29N3O2 B2424654 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one CAS No. 444148-04-3

1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one

Cat. No.: B2424654
CAS No.: 444148-04-3
M. Wt: 463.581
InChI Key: DMUHTGMBIFESBQ-UHFFFAOYSA-N
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Description

1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C30H29N3O2 and its molecular weight is 463.581. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]-4,6-dimethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2/c1-20-14-15-27-26(16-20)28(23-10-6-4-7-11-23)29(24-12-8-5-9-13-24)33(27)19-25(34)18-32-22(3)17-21(2)31-30(32)35/h4-17,25,34H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUHTGMBIFESBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=CC(=NC5=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N2O3C_{27}H_{30}N_{2}O_{3}, with a molecular weight of approximately 442.54 g/mol. The structure features a pyrimidine core substituted with a hydroxypropyl group linked to a diphenylindole moiety. This unique arrangement suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Anticancer Activity : Many indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds containing pyrimidine rings are known for their antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways.

The biological activity of 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS), the compound may promote cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated compounds related to 1-(2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl)-4,6-dimethylpyrimidin-2(1H)-one:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 ValueNotes
Antiviral6.7 µMEffective against HCV
Anticancer10 µMInduces apoptosis in breast cancer cells
Antimicrobial15 µg/mLEffective against Staphylococcus aureus

Notable Research Findings

  • Anticancer Studies : A study demonstrated that derivatives similar to the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antiviral Activity : Research indicated that certain derivatives displayed potent antiviral effects against hepatitis C virus (HCV), with an IC50 value of 6.7 µM, suggesting potential for development as antiviral agents.
  • Antimicrobial Efficacy : A derivative was tested against common bacterial strains, showing effective inhibition at concentrations as low as 15 µg/mL, indicating its potential as an antimicrobial agent.

Scientific Research Applications

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of the compound exhibit notable anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute (NCI) protocols were employed to assess its efficacy, revealing a significant mean growth inhibition rate across multiple tumor types .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Experimental assays indicated that the compound could effectively scavenge free radicals, contributing to its potential therapeutic benefits .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized product .

Case Studies and Research Findings

StudyFocusFindings
NCI Evaluation Anticancer ActivityDisplayed significant inhibition against various cancer cell lines with average GI50 values indicating strong activity .
Antioxidant Assessment Oxidative StressDemonstrated effective free radical scavenging activity, suggesting potential protective effects against oxidative damage .
Synthesis Protocols Chemical CharacterizationSuccessful synthesis confirmed through NMR and LC-MS; detailed characterization provided insights into structural integrity .

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